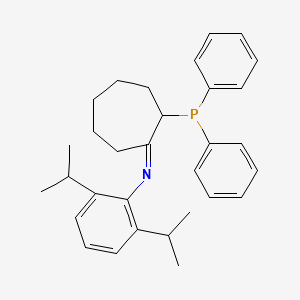
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. This compound is notable for its potential applications in various fields, including catalysis and material science. The presence of the diphenylphosphino group and the cycloheptylidene moiety imparts unique chemical properties to the molecule, making it a subject of interest in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline typically involves the reaction of diphenylphosphine with a suitable cycloheptylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphine ligand . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Transition metal catalysts like palladium or nickel are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various phosphine-containing complexes depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its unique structure allows for the formation of stable complexes with transition metals, enhancing the efficiency of these catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to act as a catalyst in polymerization reactions .
Mecanismo De Acción
The mechanism by which N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. The diphenylphosphino group coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The cycloheptylidene moiety provides steric hindrance, which can influence the reactivity and selectivity of the catalytic processes .
Comparación Con Compuestos Similares
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines
Comparison: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different reactivity patterns and selectivity in catalytic processes, making it a valuable compound for specific applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C31H38NP |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cycloheptan-1-imine |
InChI |
InChI=1S/C31H38NP/c1-23(2)27-19-14-20-28(24(3)4)31(27)32-29-21-12-7-13-22-30(29)33(25-15-8-5-9-16-25)26-17-10-6-11-18-26/h5-6,8-11,14-20,23-24,30H,7,12-13,21-22H2,1-4H3 |
Clave InChI |
YVPAXBNOSCZYOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



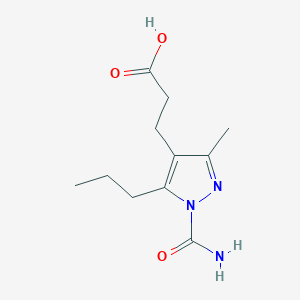
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
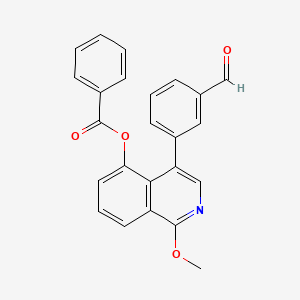
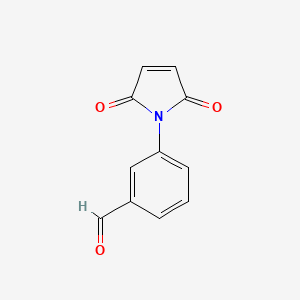
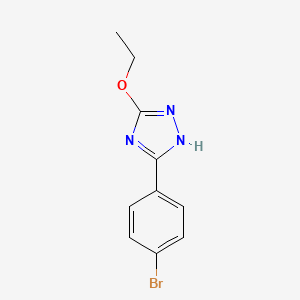


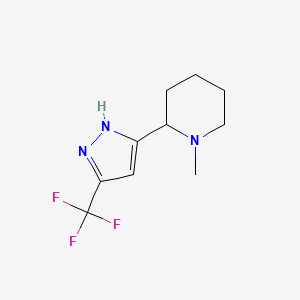


![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
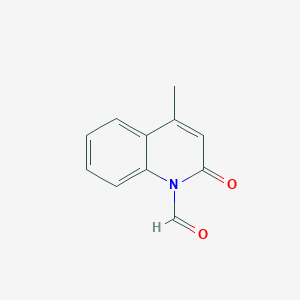
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
